2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide
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Overview
Description
2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C24H21Cl3N6O3S. This compound is characterized by its nitro group, trichloroethyl group, and diazenyl-substituted phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide involves multiple steps, including nitration, diazotization, and coupling reactionsThe final steps involve the formation of the diazenyl group and the coupling with the benzamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the diazenyl group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the trichloroethyl moiety .
Scientific Research Applications
2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(2,2,2-trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 2-Methyl-N-(2,2,2-trichloro-1-(3-(3-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 3-Nitro-N-(2,2,2-trichloro-1-((2-furylmethyl)amino)ethyl)benzamide
Uniqueness
2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide is unique due to its combination of nitro, trichloroethyl, and diazenyl-substituted phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
1321941-54-1 |
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Molecular Formula |
C24H21Cl3N6O3S |
Molecular Weight |
579.9 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C24H21Cl3N6O3S/c1-14-7-3-5-9-19(14)32-31-16-11-12-18(15(2)13-16)28-23(37)30-22(24(25,26)27)29-21(34)17-8-4-6-10-20(17)33(35)36/h3-13,22H,1-2H3,(H,29,34)(H2,28,30,37) |
InChI Key |
WKQFNDFWAIRJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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